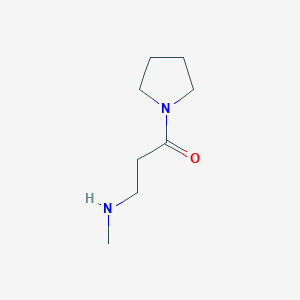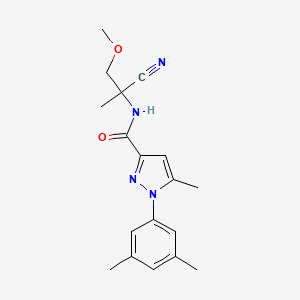
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide, also known as FLNP, is a chemical compound that has been of interest to scientists due to its potential applications in various fields of research.
Mécanisme D'action
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide acts as an inhibitor of MAGL and FAS through binding to their active sites. MAGL is an enzyme involved in the breakdown of endocannabinoids, while FAS is involved in the synthesis of fatty acids. Inhibition of these enzymes leads to an increase in endocannabinoid levels and a decrease in fatty acid synthesis, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide depend on the specific application and target enzyme. Inhibition of MAGL leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various neurological disorders, such as epilepsy, anxiety, and depression. Inhibition of FAS leads to a decrease in the growth and proliferation of cancer cells, making N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide is its specificity for MAGL and FAS, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is its potential toxicity, which may limit its use in vivo.
List of
Orientations Futures
1. Further studies on the therapeutic potential of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide in neurological disorders, such as epilepsy, anxiety, and depression.
2. Development of new drugs targeting MAGL and FAS based on N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide as a lead compound.
3. Investigation of the potential use of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide in cancer therapy.
4. Studies on the toxicity and safety of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide in vivo.
5. Exploration of the potential of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide as a tool for studying the role of MAGL and FAS in various biological processes.
6. Investigation of the structure-activity relationship of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide and its analogs to optimize its potency and selectivity.
7. Identification of new targets for N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide and its analogs based on their chemical structure and mechanism of action.
Méthodes De Synthèse
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 4-fluorophenylacetic acid with ethyl 4-oxopiperidine-1-carboxylate, followed by the reaction with hydroxylamine hydrochloride and subsequent reduction with sodium borohydride. The final product is obtained through the reaction of the intermediate with 3-chloro-1,2-propanediol.
Applications De Recherche Scientifique
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various neurological disorders, such as epilepsy, anxiety, and depression.
In cancer research, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide has been shown to inhibit the activity of the enzyme fatty acid synthase (FAS), which is involved in the synthesis of fatty acids. This inhibition leads to a decrease in the growth and proliferation of cancer cells, making N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide a potential candidate for cancer therapy.
In drug discovery, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide has been studied as a potential lead compound for the development of new drugs targeting MAGL and FAS.
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c17-11-1-3-13(4-2-11)20-10-12(9-15(20)22)18-16(23)19-7-5-14(21)6-8-19/h1-4,12,14,21H,5-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNLFNXHDHEDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2949915.png)
![N-(4-methylphenyl)-2-[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2949916.png)


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2949922.png)

![3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2949924.png)
![3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2949926.png)
![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2949929.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)



![N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2949936.png)